HeLa Nuclear Extract HDAC Inhibition: 2-Bromo-5-fluoro-N-hydroxybenzamide vs. SAHA
2-Bromo-5-fluoro-N-hydroxybenzamide inhibits total HDAC activity in HeLa nuclear extract with an IC₅₀ of 100 nM [1]. This potency positions it within the same order of magnitude as the clinical pan-HDAC inhibitor SAHA (vorinostat), which under comparable assay conditions exhibits an IC₅₀ of ~60–300 nM depending on the specific HDAC isoform mix detected [2]. While SAHA is a structurally more complex hydroxamic acid, the simple benzamide scaffold of the target compound achieves comparable biochemical potency, indicating that its halogen substitution pattern effectively optimizes zinc-binding group presentation.
| Evidence Dimension | Total HDAC inhibitory potency (HeLa nuclear extract) |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM |
| Comparator Or Baseline | SAHA IC₅₀ = 60–300 nM (range across published HeLa extract assays) |
| Quantified Difference | Within 1.7-fold of the lower SAHA potency boundary; comparable to median SAHA values |
| Conditions | HeLa cell nuclear extract, Fluor de Lys substrate, 30 min incubation, microtiter-plate fluorimetry [1]; SAHA data from published HeLa extract HDAC assays [2]. |
Why This Matters
For screening laboratories, this compound provides a cost-effective, synthetically accessible alternative to SAHA for establishing HDAC inhibitor benchmark activity without requiring complex multi-step synthesis.
- [1] BindingDB Entry BDBM50085438 (CHEMBL3427660): IC₅₀ = 100 nM. Inhibition of HDAC in human HeLa cell nuclear extract using Fluor de Lys substrate, 30 min incubation. View Source
- [2] Lauffer BE, Mintzer R, Fong R, et al. Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation but not transcription and cell viability. J Biol Chem. 2013;288(37):26926-26943. View Source
